molecular formula C13H15BrN2O3 B2940421 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide CAS No. 1206989-47-0

5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide

Cat. No. B2940421
CAS RN: 1206989-47-0
M. Wt: 327.178
InChI Key: NMIYGOGTEFYCKY-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide, also known as BDF-1, is a synthetic compound that belongs to the class of furan derivatives. It has been extensively studied due to its potential applications in scientific research, particularly in the fields of neuroscience and drug discovery. In

Mechanism Of Action

The mechanism of action of 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific ion channels and receptors in the nervous system. 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has been shown to enhance the activity of the GABA(A) receptor, which is the major inhibitory receptor in the brain. This leads to an increase in the inhibitory tone in the nervous system, resulting in the suppression of neuronal activity. 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has also been shown to block the activity of the voltage-gated sodium channel, which is involved in the generation and propagation of action potentials in neurons. This leads to a decrease in the excitability of neurons, resulting in the suppression of neuronal activity.
Biochemical and Physiological Effects:
5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects in the nervous system. It has been shown to enhance the activity of the GABA(A) receptor, leading to an increase in the inhibitory tone in the nervous system. This results in the suppression of neuronal activity, which can be beneficial in the treatment of various neurological disorders, such as epilepsy and anxiety. 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has also been shown to block the activity of the voltage-gated sodium channel, leading to a decrease in the excitability of neurons. This can be beneficial in the treatment of chronic pain, where the overactivity of neurons is a major contributor to the development of pain.

Advantages And Limitations For Lab Experiments

5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also relatively stable and can be stored for long periods of time without degradation. 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has been extensively studied, and its mechanism of action is well understood. This makes it an ideal tool compound for investigating the role of specific ion channels and receptors in various physiological and pathological processes.
However, there are also some limitations to the use of 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide in lab experiments. Its effects on ion channels and receptors are not selective, and it can interact with other ion channels and receptors in the nervous system. This can make it difficult to interpret the results of experiments using 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide. In addition, 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has not been extensively studied in vivo, and its effects on the nervous system in vivo are not well understood.

Future Directions

There are several future directions for the study of 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide. One direction is to investigate its effects on other ion channels and receptors in the nervous system. This can provide a better understanding of its mechanism of action and its potential applications in the treatment of various neurological disorders. Another direction is to study its effects in vivo, using animal models of neurological disorders. This can provide a better understanding of its potential therapeutic benefits and its limitations in vivo. Finally, the development of more selective compounds that target specific ion channels and receptors in the nervous system can provide a more targeted approach to the treatment of neurological disorders.

Synthesis Methods

The synthesis of 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide involves a multi-step process that includes the condensation of 2-furoic acid with N,N-dimethylformamide dimethylacetal, followed by bromination and subsequent amidation. The final product is obtained after purification by column chromatography. The yield of the synthesis method is around 50%, and the purity of the compound is usually above 98%.

Scientific Research Applications

5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and drug discovery. It has been shown to modulate the activity of certain ion channels and receptors, including the GABA(A) receptor and the voltage-gated sodium channel. 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has also been used as a tool compound to investigate the role of these ion channels and receptors in various physiological and pathological processes, such as epilepsy, pain, and anxiety.

properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c1-16(2)9(10-4-3-7-18-10)8-15-13(17)11-5-6-12(14)19-11/h3-7,9H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIYGOGTEFYCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(O1)Br)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide

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